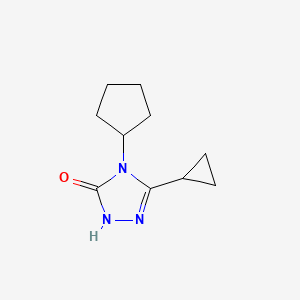

4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Descripción

4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with cyclopentyl and cyclopropyl groups at the N-4 and C-3 positions, respectively. Triazolone derivatives are renowned for their diverse biological activities, including antifungal, antimicrobial, antitumor, and antioxidant properties . The compound’s weak acidic nature arises from the triazolone ring, enabling potentiometric titration in non-aqueous solvents to determine pKa values . Its structural uniqueness lies in the steric and electronic effects imparted by the cyclopentyl and cyclopropyl substituents, which influence solubility, reactivity, and intermolecular interactions .

Propiedades

IUPAC Name |

4-cyclopentyl-3-cyclopropyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-12-11-9(7-5-6-7)13(10)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQATVRBJCAGXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazine derivatives with diketones or β-diketones in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. Process optimization, including the selection of catalysts and reaction conditions, is crucial to achieving high yields and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antifungal, antimicrobial, and antioxidant properties. These properties make it a candidate for developing new therapeutic agents.

Medicine: In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industry, 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Structural and Acidity Comparisons

Table 1: Structural Features and pKa Values of Selected Triazolone Derivatives

- Key Observations: The cyclopentyl group enhances steric hindrance, reducing solubility in polar solvents compared to ethyl or methyl substituents . The cyclopropyl group’s electron-withdrawing nature lowers pKa relative to benzyl or arylidenamino derivatives, increasing acidity . Solvent polarity significantly affects pKa; non-polar solvents like tert-butyl alcohol yield higher pKa values than acetonitrile .

Table 2: Antioxidant and Antitumor Activities

- Key Observations: Derivatives with hydroxyl or methoxy groups (e.g., 3-ethyl-4-(4-hydroxybenzylidenamino)) exhibit stronger antioxidant activity due to radical scavenging capabilities . The target compound’s lack of polar functional groups (e.g., -OH, -OCH3) may limit antioxidant efficacy compared to analogs .

Computational and Spectroscopic Comparisons

Table 3: Computational Data for Triazolone Derivatives

- Key Observations :

- The target compound’s HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, aligning with cyclopropane’s electron-deficient nature .

- GIAO NMR calculations for 13C shifts show high accuracy (±2 ppm), while 1H shifts for acidic N-H protons exhibit larger deviations due to solvent effects .

- Substituents like benzyl or chlorophenyl groups reduce the HOMO-LUMO gap, enhancing charge transfer interactions .

Actividad Biológica

4-Cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound's unique structure, featuring cyclopentyl and cyclopropyl groups, may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is . Its structural characteristics contribute to its pharmacological properties:

- Cyclopentyl and Cyclopropyl Substituents: These groups can influence lipophilicity and molecular interactions.

- Triazole Ring: Known for its role in various biological activities including antifungal and antibacterial effects.

Antimicrobial Activity

Triazole compounds are well-documented for their antimicrobial properties. A study on 1,2,4-triazoles indicates that derivatives exhibit significant activity against various pathogens. The presence of electron-donating groups on the triazole ring enhances this activity. For instance, compounds similar to 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated minimum inhibitory concentrations (MIC) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Triazole Derivative A | 0.125 | S. aureus |

| Triazole Derivative B | 0.250 | E. coli |

Anticancer Activity

Research has shown that triazole derivatives can induce apoptosis in cancer cells. For example, studies have indicated that modifications on the triazole core can lead to enhanced cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, suggesting potential as anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative C | 0.65 | MCF-7 |

| Triazole Derivative D | 2.41 | HCT116 |

The biological activity of 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one may involve several mechanisms:

- Enzyme Inhibition: Triazoles often act as enzyme inhibitors; for instance, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

- DNA Interaction: Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study: A series of triazole derivatives were synthesized and tested against a panel of bacteria. The study found that modifications at the C3 position significantly increased antibacterial activity compared to standard antibiotics like vancomycin .

- Anticancer Potential Evaluation: In vitro studies on MCF-7 cells revealed that certain triazole derivatives led to increased caspase activity indicative of apoptosis. The structure–activity relationship (SAR) suggested that specific substitutions on the triazole ring could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.